2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
CAS No.: 898460-66-7
Cat. No.: VC4517587
Molecular Formula: C24H34N4O2S
Molecular Weight: 442.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898460-66-7 |
|---|---|
| Molecular Formula | C24H34N4O2S |
| Molecular Weight | 442.62 |
| IUPAC Name | 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H34N4O2S/c1-5-27(6-2)14-9-15-28-21-13-8-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-7-10-17(3)18(20)4/h7,10,12H,5-6,8-9,11,13-16H2,1-4H3,(H,25,29) |
| Standard InChI Key | ONXJIYCOXDMYQQ-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3C)C |
Introduction
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of thioacetamides. It features a cyclopenta[d]pyrimidine core linked to a diethylamino propyl side chain, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural characteristics and potential applications in developing pharmaceuticals that target specific biological pathways.
Structural Characteristics
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Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but similar compounds typically have a molecular weight around 430-450 g/mol, depending on the specific substituents.
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Core Structure: The cyclopenta[d]pyrimidine core is a key feature, providing a bicyclic structure that can interact with biological targets.
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Side Chain: The diethylamino propyl side chain enhances solubility and potential interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Common methods include the formation of thioamide linkages and the incorporation of specific functional groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are often used for purification after synthesis.
Potential Biological Activities
Compounds with similar structural motifs often exhibit significant biological activities, including interactions with enzymes or receptors involved in cell signaling pathways. Research suggests that these compounds may have binding affinity to proteins involved in metabolic processes or signal transduction pathways. Techniques like molecular docking simulations can be used to predict these interactions quantitatively.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Core Structure | Side Chain | Potential Applications |
|---|---|---|---|---|
| 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide | 432.6 | Cyclopenta[d]pyrimidine | Diethylamino propyl | Medicinal chemistry, biological pathways |
| 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide | 444.6 | Cyclopenta[d]pyrimidine | Diethylamino propyl | Biological activities, signal transduction |
| 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide | 432.6 | Cyclopenta[d]pyrimidine | Diethylamino propyl | Pharmaceutical applications |
Future Directions
Future research should focus on synthesizing this compound using optimized methods and evaluating its biological activities through in vitro and in vivo studies. Molecular docking simulations can provide insights into its potential interactions with biological targets, guiding further structural modifications to enhance its efficacy and selectivity. Additionally, exploring its pharmacokinetic properties will be crucial for assessing its potential as a drug candidate.
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